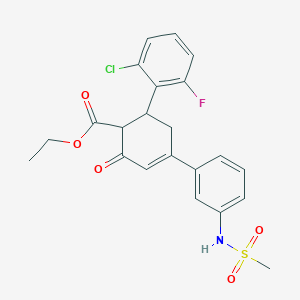
ethyl 6-(2-chloro-6-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C22H21ClFNO5S and its molecular weight is 465.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro and Fluoro Substituents : These halogen groups enhance the compound's binding affinity to biological targets through halogen bonding.
- Methanesulfonamide Moiety : This group contributes to the compound's solubility and pharmacokinetic properties.
- Cyclohexene Core : The oxocyclohexene structure is pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Preparation of Intermediates :
- The initial step involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethyl acetoacetate under basic conditions to form an intermediate.
- Subsequent reactions introduce the methanesulfonamide group via nucleophilic substitution.
-
Final Product Formation :
- The final product is obtained through careful control of reaction conditions to ensure high yield and purity.
The mechanism of action for this compound involves interaction with specific molecular targets, which may include:
- Enzymatic Inhibition : The compound can inhibit enzymes critical for various biological pathways, potentially leading to therapeutic effects against diseases such as cancer or bacterial infections.
- Receptor Binding : It may bind to receptors involved in signaling pathways, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with similar compounds:
- Antitumor Activity : Compounds with similar structures have shown efficacy in inhibiting tumor growth in preclinical models. For instance, studies indicate that derivatives of cyclohexenone exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The methanesulfonamide moiety is known for its antibacterial activity, making this compound a candidate for further exploration in treating bacterial infections.
- Enzyme Inhibition Studies : Recent studies have highlighted the potential of similar compounds to act as inhibitors of specific enzymes involved in metabolic pathways, suggesting that this compound could exhibit comparable properties .
Data Table: Biological Activities and Applications
Eigenschaften
IUPAC Name |
ethyl 6-(2-chloro-6-fluorophenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO5S/c1-3-30-22(27)21-16(20-17(23)8-5-9-18(20)24)11-14(12-19(21)26)13-6-4-7-15(10-13)25-31(2,28)29/h4-10,12,16,21,25H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDDOBJKAVBXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













